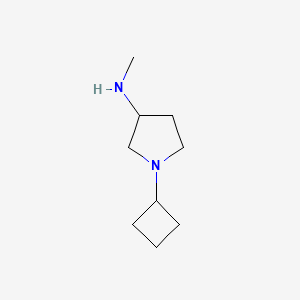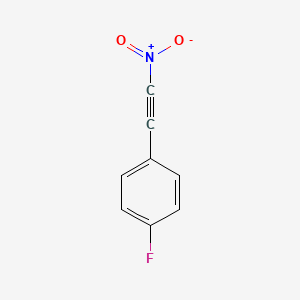![molecular formula C5H6O3 B13959755 2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol CAS No. 860383-07-9](/img/structure/B13959755.png)
2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dioxabicyclo[310]hex-3-EN-1-ylmethanol is a bicyclic organic compound with the molecular formula C5H6O3 It features a unique structure that includes a three-membered ring fused to a five-membered ring, with two oxygen atoms incorporated into the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diol with an oxidizing agent to form the bicyclic structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Applications De Recherche Scientifique
2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which 2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity or function. The compound’s unique structure allows it to engage in specific interactions that can modulate biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol include other bicyclic structures with oxygen atoms, such as:
- 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane
- (5R)-2,6-dioxabicyclo[3.1.0]hex-3-en-1-ylmethanol
Uniqueness
What sets this compound apart from similar compounds is its specific arrangement of atoms and the presence of a methanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
860383-07-9 |
|---|---|
Formule moléculaire |
C5H6O3 |
Poids moléculaire |
114.10 g/mol |
Nom IUPAC |
2,6-dioxabicyclo[3.1.0]hex-3-en-1-ylmethanol |
InChI |
InChI=1S/C5H6O3/c6-3-5-4(8-5)1-2-7-5/h1-2,4,6H,3H2 |
Clé InChI |
MJYGPZHOEREBIO-UHFFFAOYSA-N |
SMILES canonique |
C1=COC2(C1O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


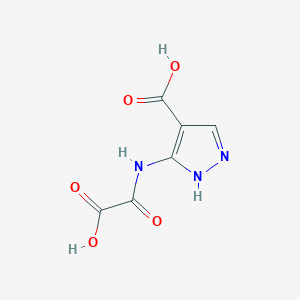

![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)
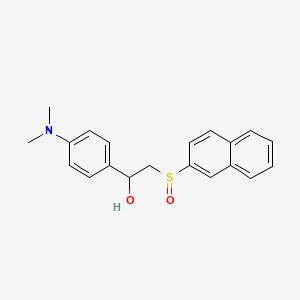

![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)

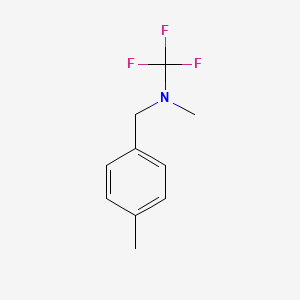
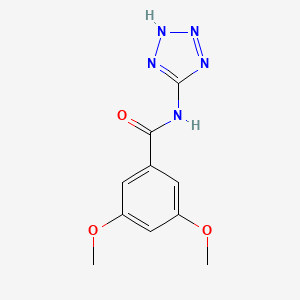

![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13959733.png)

